Cas no 677777-45-6 (4-Cyano-3-methoxyphenylboronic acid)
4-Cyano-3-methoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-Cyano-3-methoxyphenyl)boronic acid
- 4-cyano-3-methoxyphenylboronic acid
- Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI)
- 4-CN-3-methoxyphenyl boronic acid
- BORONIC ACID, (4-CYANO-3-METHOXYPHENYL)-
- 4-CYANO-3-METHOXYBENZENE BORONIC ACID
- YWZHJSBHFAFASK-UHFFFAOYSA-N
- 4-Cyano-3-methoxyphenyl boronic acid
- 4-cyano-3-methoxy-phenylboronic acid
- AS06534
- AB57851
- CM10455
- (4-Cyano-3-methoxy-phenyl)boronic acid
- AM804219
- BC001674
- ST2402421
- T
- (4-Cyano-3-methoxyphenyl)boronicacid
- 677777-45-6
- SY110410
- FT-0735145
- CS-W005859
- AKOS006304584
- DS-2189
- SCHEMBL249673
- DTXSID70666778
- W10586
- MFCD10696655
- DB-362153
- 4-Cyano-3-methoxybenzene boronic acid;boronic acid, (4-cyano-3-methoxyphenyl)-;
- 4-Cyano-3-methoxyphenylboronic acid
-
- MDL: MFCD10696655
- Inchi: 1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3
- InChI Key: YWZHJSBHFAFASK-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C#N)C=CC(B(O)O)=C1
Computed Properties
- Exact Mass: 177.06000
- Monoisotopic Mass: 177.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.5
Experimental Properties
- PSA: 73.48000
- LogP: -0.75332
4-Cyano-3-methoxyphenylboronic acid Security Information
- Hazardous Material transportation number:3439
- HazardClass:6.1
- PackingGroup:Ⅲ
4-Cyano-3-methoxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134615-250mg |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 95+% | 250mg |
$65 | 2021-08-05 | |
| Chemenu | CM134615-1g |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 95+% | 1g |
$167 | 2021-08-05 | |
| Chemenu | CM134615-5g |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 95+% | 5g |
$504 | 2021-08-05 | |
| Chemenu | CM134615-10g |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 95+% | 10g |
$760 | 2021-08-05 | |
| Chemenu | CM134615-25g |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 95+% | 25g |
$1485 | 2021-08-05 | |
| Alichem | A019119280-5g |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 97% | 5g |
$577.80 | 2023-09-01 | |
| Alichem | A019119280-10g |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 97% | 10g |
$871.20 | 2023-09-01 | |
| Alichem | A019119280-25g |
(4-Cyano-3-methoxyphenyl)boronic acid |
677777-45-6 | 97% | 25g |
$1680.00 | 2023-09-01 | |
| TRC | C982188-25mg |
4-Cyano-3-methoxyphenylboronic acid |
677777-45-6 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C982188-50mg |
4-Cyano-3-methoxyphenylboronic acid |
677777-45-6 | 50mg |
$75.00 | 2023-05-18 |
4-Cyano-3-methoxyphenylboronic acid Suppliers
4-Cyano-3-methoxyphenylboronic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-Cyano-3-methoxyphenylboronic acid
Introduction to 4-Cyano-3-methoxyphenylboronic Acid (CAS No: 677777-45-6)
4-Cyano-3-methoxyphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 677777-45-6, features a boronic acid moiety combined with a cyano and methoxy substituent on a phenyl ring. Such a configuration makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The boronic acid functional group in 4-cyano-3-methoxyphenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, enabling the construction of complex molecular architectures. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups on the phenyl ring further modulates the reactivity and electronic properties of the boronic acid, making it an attractive building block for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The cyano group in 4-cyano-3-methoxyphenylboronic acid introduces additional reactivity, allowing for further functionalization through nucleophilic addition or condensation reactions. This versatility has been exploited in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential utility in developing kinase inhibitors, where the precise arrangement of substituents can fine-tune binding affinity and selectivity.
The methoxy group in 4-cyano-3-methoxyphenylboronic acid contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. Boronic acids are known for their ability to form stable complexes with diols, a property that has been leveraged in targeted drug delivery systems. By incorporating 4-cyano-3-methoxyphenylboronic acid into such systems, researchers aim to enhance the specificity and efficiency of therapeutic agents, particularly in contexts where spatial and temporal control is essential.
Recent advancements in computational chemistry have also highlighted the significance of 4-cyano-3-methoxyphenylboronic acid as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can serve as a precursor for designing molecules with enhanced binding interactions to biological targets. The combination of computational predictions with experimental validation has led to several promising candidates for further development. These efforts align with broader trends in precision medicine, where tailored molecular entities are designed to address specific disease mechanisms.
Beyond pharmaceutical applications, 4-cyano-3-methoxyphenylboronic acid has shown potential in materials science, particularly in the development of organic electronic devices. The boronic acid group can participate in polymerization reactions, leading to the formation of conjugated polymers with applications in optoelectronics. The cyano and methoxy substituents influence the electronic properties of these polymers, making them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.
The synthesis of 4-cyano-3-methoxyphenylboronic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared from 3-methoxyphenylacetonitrile through selective functionalization at the para position relative to the cyano group. Advances in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in both academic research and industrial applications. Catalytic processes have been particularly instrumental in achieving these improvements.
The safety profile of 4-cyano-3-methoxyphenylboronic acid is another critical consideration. While boronic acids are generally well-tolerated under controlled conditions, proper handling procedures must be followed to minimize exposure risks. Research into greener synthetic routes has also focused on reducing hazardous byproducts associated with traditional boron chemistry. These efforts contribute to making processes involving 4-cyano-3-methoxyphenylboronic acid more sustainable and environmentally friendly.
In conclusion, 4-Cyano-3-methoxyphenylboronic acid (CAS No: 677777-45-6) represents a versatile and valuable compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking innovative solutions to complex challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in advancing scientific discovery.
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